molecular formula C20H23NO3 B11686751 ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11686751
M. Wt: 325.4 g/mol
InChI Key: DPLQQGADTRYSJT-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are widely represented in natural compounds and synthetic drugs due to their diverse biological activities. This compound, in particular, is of interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

This method is advantageous as it avoids the use of chromatography for purification and employs solvents and catalysts of low toxicity.

Chemical Reactions Analysis

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which are facilitated by the indole scaffold .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:

    Indole-3-carbinol: A naturally occurring compound with anticancer properties.

    Tadalafil: A synthetic drug used to treat erectile dysfunction.

    Sumatriptan: A medication used to treat migraines.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-methylpropyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-5-24-20(23)18-13(4)21(11-12(2)3)19-15-9-7-6-8-14(15)17(22)10-16(18)19/h6-10,12,22H,5,11H2,1-4H3

InChI Key

DPLQQGADTRYSJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CC(C)C)C

Origin of Product

United States

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